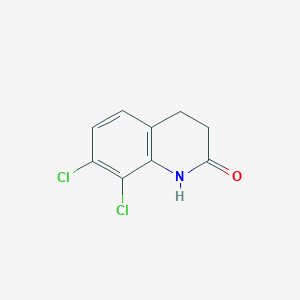

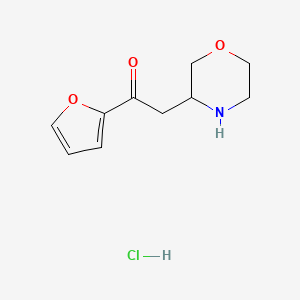

![molecular formula C7H4BrF2N3 B1378387 8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1440512-65-1](/img/structure/B1378387.png)

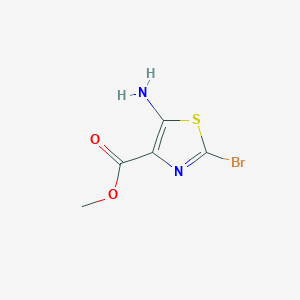

8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Overview

Description

“8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It has been identified as a new player in the field of IDO1 catalytic holo-inhibitors .

Synthesis Analysis

The compound originated from a structure-based virtual screening made on IDO1 active site . The in silico-guided design of analogues led to the identification of an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .Molecular Structure Analysis

The molecular structure of this compound is characterized by an atypical [1,2,4]triazolo[4,3-a]pyridine ring . This ring system is isoelectronic with that of purines .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : Triazolopyridines, including compounds similar to 8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, are synthesized using various techniques. For instance, the use of oxidative cyclization with N-Chlorosuccinimide (NCS) under mild conditions is a method for synthesizing triazolopyridines (El-Kurdi et al., 2021).

Structural Characterization : Advanced techniques like X-ray diffraction, NMR (Nuclear Magnetic Resonance), FTIR (Fourier-Transform Infrared Spectroscopy), and MS (Mass Spectrometry) are used for characterizing the synthesized triazolopyridines (El-Kurdi et al., 2021).

Chemical Properties and Reactivity

Chemical Reactivity : The structure and substituents in triazolopyridines impact their reactivity. For instance, the presence of halogen functionalities on the pyrimidine nucleus makes the compounds versatile intermediates for further chemical reactions (Tang et al., 2014).

Synthetic Versatility : These compounds show potential in various synthetic applications, such as in palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination (Tang et al., 2014).

Biological and Pharmacological Potential

Antifungal Activity : Some triazolopyridine derivatives exhibit weak antifungal activities, highlighting their potential in developing new antifungal agents (Yang et al., 2015).

Herbicidal Activity : Certain substituted N-aryl[1,2,4]triazolopyridine compounds demonstrate excellent herbicidal activity on a broad spectrum of vegetation (Moran, 2003).

Mechanism of Action

The compound acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a crucial player in the maintenance of a balance between immune tolerance and immunity . Overexpression of IDO1 in the tumour microenvironment leads to a dysregulation of this balance, and to an escape of the tumour cells from immune control .

Future Directions

The compound represents a promising strategy in cancer immunotherapy as it is able to boost the immune response and to work in synergy with other immunotherapeutic agents . Despite the fact that no IDO1 inhibitor has been approved so far, recent studies have shed light on the additional roles that IDO1 mediates beyond its catalytic activity, conferring new life to the field .

Properties

IUPAC Name |

8-bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2N3/c8-4-2-1-3-13-6(4)11-12-7(13)5(9)10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVHZEZZIJDWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(F)F)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501193166 | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440512-65-1 | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440512-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

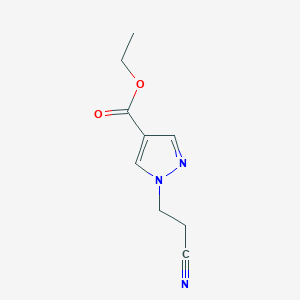

![methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1378304.png)

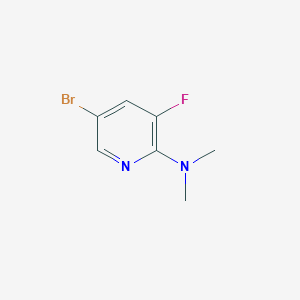

![1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378308.png)

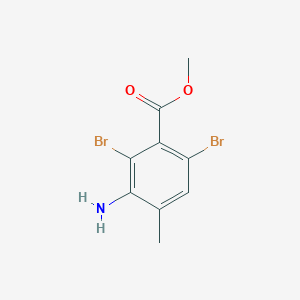

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride](/img/structure/B1378317.png)

![Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B1378327.png)